8-Chloro-2-nitrophenanthridin-6(5h)-one
Description
8-Chloro-2-nitrophenanthridin-6(5H)-one (CAS: 26689-70-3; NSC-134405) is a phenanthridinone derivative with the molecular formula C₁₃H₇ClN₂O₃ and a molecular weight of 274.66 g/mol . It features a chloro substituent at position 8 and a nitro group at position 2 on the fused aromatic ring system.
Properties
CAS No. |
26689-98-5 |
|---|---|
Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
8-chloro-2-nitro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-7-1-3-9-10-6-8(16(18)19)2-4-12(10)15-13(17)11(9)5-7/h1-6H,(H,15,17) |
InChI Key |
YIHMFCKZLCKCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 8-chloro-2-nitrophenanthridin-6(5H)-one with key analogs:
Key Observations :
- Amino Substitution: Adding an amino group at C3 (NSC-134401) increases hydrogen-bonding capacity (2 donors vs. 1 in the parent compound), which may enhance solubility or target interactions .
- Benzyl-Modified Derivatives : 5-Benzyl derivatives (e.g., 16d, 16g) exhibit higher molecular weights and variable substituents (Cl, OCH₃), which influence lipophilicity and synthetic yields .
Functional Group Impact on Properties
- Lipophilicity : The parent compound’s XLogP3 (2.9) is higher than methoxy-substituted analogs (e.g., 16g), which likely have reduced lipophilicity due to polar OCH₃ groups.
- Hydrogen Bonding: Amino-substituted derivatives (e.g., NSC-134401) may exhibit improved aqueous solubility compared to nitro-only analogs .
Broader Structural Analogues
- Pteridinone Derivatives: Compounds like 2-chloro-7,8-dihydropteridin-6(5H)-one (similarity score: 0.96) share a fused-ring system but differ in core structure (pteridin vs. phenanthridinone), limiting direct comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
